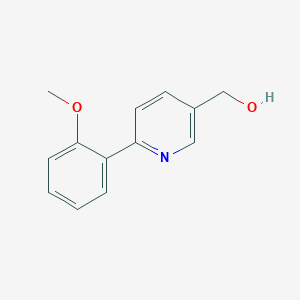![molecular formula C11H15FN2 B12600178 (2S)-2-[(2-Fluorophenyl)methyl]piperazine CAS No. 612502-33-7](/img/structure/B12600178.png)
(2S)-2-[(2-Fluorophenyl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[(2-Fluorophenyl)methyl]piperazine is a chiral compound that belongs to the class of piperazines. Piperazines are a group of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. The presence of the fluorophenyl group adds unique properties to this compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(2-Fluorophenyl)methyl]piperazine typically involves the reaction of (2-Fluorophenyl)methylamine with a suitable piperazine derivative. The reaction conditions may include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(2-Fluorophenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazines with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-[(2-Fluorophenyl)methyl]piperazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential interactions with biological targets such as enzymes and receptors. Its chiral nature makes it a valuable tool for studying stereochemistry in biological systems.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting neurological or psychiatric disorders.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (2S)-2-[(2-Fluorophenyl)methyl]piperazine involves its interaction with specific molecular targets such as receptors or enzymes. The fluorophenyl group enhances its binding affinity and selectivity, leading to specific biological effects. The compound may modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-[(2-Chlorophenyl)methyl]piperazine
- (2S)-2-[(2-Bromophenyl)methyl]piperazine
- (2S)-2-[(2-Methylphenyl)methyl]piperazine
Uniqueness
Compared to its analogs, (2S)-2-[(2-Fluorophenyl)methyl]piperazine exhibits unique properties due to the presence of the fluorine atom. Fluorine’s electronegativity and small size influence the compound’s reactivity, binding affinity, and metabolic stability, making it distinct from other similar compounds.
Properties
CAS No. |
612502-33-7 |
|---|---|
Molecular Formula |
C11H15FN2 |
Molecular Weight |
194.25 g/mol |
IUPAC Name |
(2S)-2-[(2-fluorophenyl)methyl]piperazine |
InChI |
InChI=1S/C11H15FN2/c12-11-4-2-1-3-9(11)7-10-8-13-5-6-14-10/h1-4,10,13-14H,5-8H2/t10-/m0/s1 |
InChI Key |
LGJFTGNRCDDJLD-JTQLQIEISA-N |
Isomeric SMILES |
C1CN[C@H](CN1)CC2=CC=CC=C2F |
Canonical SMILES |
C1CNC(CN1)CC2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



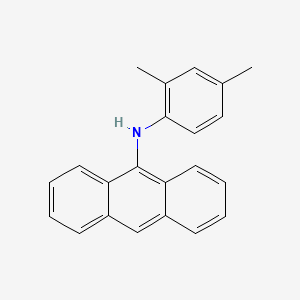
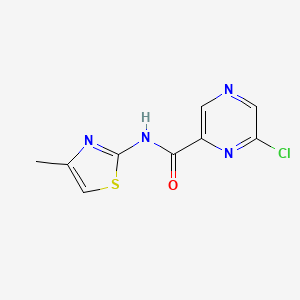
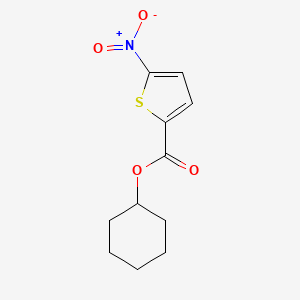

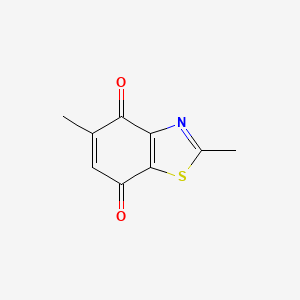
![4-{4-[(2,2,3,3,3-Pentafluoropropyl)amino]butyl}benzene-1,2-diol](/img/structure/B12600133.png)
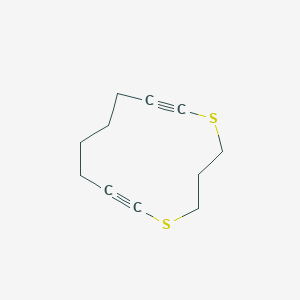
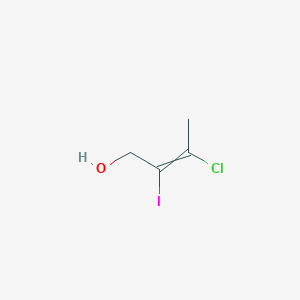
![N-Ethyl-N'-nitro-N-[(oxolan-3-yl)methyl]ethanimidamide](/img/structure/B12600151.png)
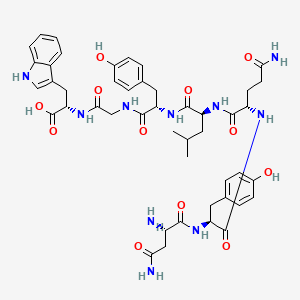

![Quinoxaline, 2-(3-chlorophenyl)-3-[(4-nitrophenyl)methyl]-](/img/structure/B12600177.png)
